2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylpentanoic acid
Description
This compound is a pentanoic acid derivative featuring a formamido group attached to a substituted phenyl ring. The phenyl ring is modified with a chloro group at the 2-position and a dimethylsulfamoyl moiety at the 5-position. The dimethylsulfamoyl group enhances polarity and hydrogen-bonding capacity, which may improve solubility in aqueous media compared to non-sulfonated analogs. While direct pharmacological data is unavailable in the provided evidence, structurally related compounds in the evidence suggest roles in enzyme inhibition or receptor modulation (e.g., protease or kinase targets) due to their amide and sulfonamide functionalities .
Properties
IUPAC Name |
2-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O5S/c1-5-9(2)13(15(20)21)17-14(19)11-8-10(6-7-12(11)16)24(22,23)18(3)4/h6-9,13H,5H2,1-4H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRDFIFPOUWYQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylpentanoic acid typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the chlorination of a suitable phenyl precursor to introduce the chloro group at the desired position.
Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the chlorinated intermediate with dimethylamine and a sulfonyl chloride reagent under controlled conditions.
Formamido Linkage Formation: The formamido group is introduced through a formylation reaction, typically using formic acid or a formylating agent.
Coupling with Methylpentanoic Acid: The final step involves coupling the formamido intermediate with 3-methylpentanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, potentially converting them to amines or thiols.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylpentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, while the formamido and methylpentanoic acid moieties can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Implications
Key structural differences among analogs include:
- Carbon chain length (pentanoic vs. hexanoic acid).
- Substituents on the phenyl ring (e.g., chloro, dimethylsulfamoyl, methoxy).
- Presence of heterocyclic systems (e.g., thiazolidinone, pyridinyl).
Table 1: Structural Comparison of Analogs
| Compound Name/Identifier | Carbon Chain | Phenyl Substituents | Heterocycles/Special Features | Key Implications | References |
|---|---|---|---|---|---|
| 2-{[2-Chloro-5-(Dimethylsulfamoyl)Phenyl]Formamido}-3-Methylpentanoic Acid (Target) | Pentanoic | 2-Cl, 5-(N,N-dimethylsulfamoyl) | None | Moderate lipophilicity; enhanced solubility | |
| 6-{[2-Chloro-5-(Dimethylsulfamoyl)Phenyl]Formamido}Hexanoic Acid | Hexanoic | 2-Cl, 5-(N,N-dimethylsulfamoyl) | None | Higher lipophilicity; potential membrane penetration | |
| 2-Chloro-5-[5-({3-Ethyl-2-[(4-Methoxyphenyl)Imino]-4-Oxo-1,3-Thiazolidin-5-Ylidene}Methyl)-2-Furyl]Benzoic Acid | Benzoic | 2-Cl, furyl-linked thiazolidinone | Thiazolidinone, furyl | Enhanced rigidity; possible CYP450 inhibition | |
| (4S)-2-{(R)-2-Amino-2-PhenylacetamidoMethyl}-5,5-Dimethylthiazolidine-4-Carboxylic Acid | Thiazolidine | None | Thiazolidine ring | Chelation potential; β-lactamase inhibition |
Functional Group Analysis
- Dimethylsulfamoyl vs.
- Amide Linkage: The formamido group in the target compound contrasts with acetamido or amino linkages in analogs (e.g., compounds in ), altering hydrogen-bonding patterns and target selectivity.
- Heterocycles: Thiazolidinone or pyridinyl systems (e.g., ) introduce conformational constraints, which may enhance binding affinity but reduce synthetic accessibility compared to the target compound’s simpler structure .
Physicochemical and Pharmacokinetic Predictions
- Solubility: The target compound’s sulfamoyl group likely improves water solubility over non-sulfonated analogs like 2-(4-chlorophenyl)-6-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione (), which has a trifluoromethyl group increasing hydrophobicity .
- Lipophilicity: The 3-methylpentanoic acid chain balances lipophilicity, whereas hexanoic acid analogs (e.g., 6-{[2-chloro-5-(dimethylsulfamoyl)phenyl]formamido}hexanoic acid) may exhibit higher logP values, favoring blood-brain barrier penetration .
- Metabolic Stability: The absence of heterocycles in the target compound may reduce cytochrome P450-mediated oxidation compared to thiazolidinone-containing analogs .
Biological Activity
2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylpentanoic acid (CAS: 1396980-30-5) is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique chemical structure, featuring a chloro-substituted phenyl ring and a dimethylsulfamoyl group, suggests possible interactions with various biological targets. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and data tables.
Chemical Structure
The compound's molecular formula is , and its structure can be represented as follows:
Anticancer Properties
Research has indicated that compounds with similar structural motifs may possess anticancer properties. For instance, studies on related sulfonamide derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study : A study focusing on a related compound demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values indicated that the compound effectively inhibited cell growth, suggesting potential therapeutic applications in oncology.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Related Compound | MCF-7 (Breast Cancer) | 3.18 ± 0.11 |
| Related Compound | HeLa (Cervical Cancer) | 8.12 ± 0.43 |
Antimicrobial Activity
The presence of the chloro group in the phenyl ring may also contribute to antimicrobial activity. Similar compounds have been evaluated for their effects against bacterial strains, showing varying degrees of effectiveness.
Research Findings : Studies have reported that certain derivatives exhibit bactericidal effects against Gram-positive and Gram-negative bacteria, indicating potential as antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 30 µg/mL |
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest that compounds with similar structures often exhibit favorable absorption and distribution characteristics, which can be enhanced by modifications to improve solubility.
Safety Profile : Preliminary assessments indicate a moderate safety profile; however, detailed toxicological studies are necessary to fully understand the compound's safety in clinical settings.
Q & A
Q. What challenges arise in quantifying this compound using mass spectrometry, and how can they be addressed?
- Methodological Answer :
- Ion Suppression : Mitigate with matrix-matched calibration or isotope-labeled internal standards (e.g., ¹³C-labeled analog).
- Fragmentation Optimization : Use collision-induced dissociation (CID) energy ramping (10–40 eV) to enhance diagnostic ions (e.g., m/z 154 for sulfamoyl cleavage).
- Quantification Limits : Achieve sub-ppb detection limits via solid-phase extraction (SPE) pre-concentration and tandem MS (MRM mode) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
